3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}propanamide
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Overview
Description
3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE typically involves multi-step organic reactionsThe final step often involves coupling the pyrazole derivative with the pyridazinyl amine under specific conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}PROPANAMIDE include other pyrazole derivatives with similar substituents. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-(4-Chloro-5-cyclopropyl-3-trifluoromethyl)pyrazole
Properties
Molecular Formula |
C20H17Cl2F3N6O |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C20H17Cl2F3N6O/c21-14-7-8-15(29-28-14)26-12-3-5-13(6-4-12)27-16(32)9-10-31-18(11-1-2-11)17(22)19(30-31)20(23,24)25/h3-8,11H,1-2,9-10H2,(H,26,29)(H,27,32) |
InChI Key |
UVFBEGCQUYZVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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